Xanthene-9-carboxylic acid is an organic compound belonging to the xanthene family, characterized by its molecular formula and a molecular weight of 226.23 g/mol. This compound appears as a white to off-white solid and is recognized for its potential in various chemical and biological applications. It serves as a precursor in the synthesis of various derivatives and has been studied for its role in inhibiting amyloid fibril formation, particularly in the context of transthyretin conformational changes .
Research indicates that xanthene-9-carboxylic acid exhibits significant biological activity, particularly in neuropharmacology. It has been shown to inhibit the conformational changes of transthyretin, a protein implicated in amyloid diseases, thereby preventing amyloid fibril formation . Additionally, derivatives of xanthene-9-carboxylic acid have been explored for their potential as receptor enhancers in pharmacological studies, particularly concerning metabotropic glutamate receptors .
Several methods have been developed for synthesizing xanthene-9-carboxylic acid:
Xanthene-9-carboxylic acid finds utility in several fields:
Interaction studies involving xanthene-9-carboxylic acid have highlighted its potential effects on various biological targets. Notably, it has been investigated for its interactions with metabotropic glutamate receptors, where it acts as an enhancer even in the absence of traditional ligands . These studies suggest that the compound may modulate receptor activity and influence neurotransmission pathways.
Xanthene-9-carboxylic acid shares structural similarities with several other compounds within the xanthene family. Below is a comparison with selected similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Xanthene | Parent structure; lacks carboxylic functionality | |
Fluorescein | Contains multiple hydroxyl groups; used as a dye | |
Xanthone | Contains a ketone; known for antioxidant properties | |
9-Hydroxyxanthene | Hydroxylated derivative; exhibits different reactivity |
Xanthene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its role in inhibiting amyloid fibril formation further differentiates it from other compounds within the xanthene class.
The most common synthetic route involves alkaline hydrolysis of 9-cyanoxanthene (xanthene-9-carbonitrile).
Reaction Conditions:
Optimized Protocol (Industrial Scale):
Parameter | Lab Scale | Industrial Scale |
---|---|---|
Temperature | 80–100°C | 100°C |
NaOH Concentration | 2.5 eq | 2.5 eq |
Reaction Time | 8–12 h | 8 h |
Yield | 85–90% | 95.3% |
Purity Enhancement:
Friedel-Crafts acylation is a cornerstone methodology for constructing the xanthene scaffold. This electrophilic aromatic substitution reaction facilitates the introduction of acyl groups, enabling subsequent cyclization and functionalization.
The Friedel-Crafts acylation of phenolic derivatives typically employs Lewis acids (e.g., AlCl₃) to activate acylating agents. For example, Pfister et al. synthesized 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid (163) via Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and oxidation with sodium hypobromite (NaBrO) [2]. The reaction proceeds through electrophilic attack at the activated aromatic ring, forming a ketone intermediate that undergoes intramolecular cyclization under acidic conditions.
A complementary approach involves the cyclization of 2,2′-dialkoxybenzophenones. For di-oxygenated xanthones, Friedel-Crafts acylation of 2,2′-dialkoxybenzophenone derivatives in the presence of polyphosphoric acid (PPA) yields the tricyclic framework [4]. This method benefits from mild conditions (80–120°C, 4–6 h) and avoids harsh oxidants, achieving yields exceeding 70% [4].
Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
1-Hydroxyxanthone | Acetic anhydride | AlCl₃ | 120 | 65 | [2] |
2,2′-Dimethoxybenzophenone | Acetyl chloride | PPA | 100 | 72 | [4] |
The Huang-Minlon reduction converts xanthones to xanthenes via hydrazine-mediated deoxygenation. This method involves refluxing xanthone with hydrazine hydrate and potassium hydroxide, followed by high-temperature decomposition (200–250°C) to eliminate nitrogen and water [2]. The resulting xanthene is subsequently carboxylated using carbon dioxide or Kolbe-Schmitt conditions to introduce the carboxylic acid moiety at position 9 [2].
A scalable industrial route involves the hydrolysis of 9-cyano-9H-xanthene. For instance, 9-cyanoperbitol (103.5 g, 0.5 mol) undergoes basic hydrolysis with sodium hydroxide (50 g, 1.25 mol) in water at 100°C for 8 h, yielding xanthene-9-carboxylic acid with 95.3% efficiency [1]. The reaction mechanism proceeds through nucleophilic attack by hydroxide ions on the nitrile carbon, forming a sodium carboxylate intermediate, which is acidified to precipitate the final product [1].
Parameter | Value |
---|---|
Substrate | 9-Cyanoperbitol |
Base | NaOH (2.5 eq) |
Solvent | Water |
Temperature | 100°C |
Reaction Time | 8 h |
Yield | 95.3% |
Halogenated intermediates are pivotal for cross-coupling reactions. The Ullmann coupling of 2-iodobenzoic acid with 4-hydroxybenzoic acid, catalyzed by copper, forms a diaryl ether intermediate [2]. Subsequent cyclization with PPA at 150°C generates 9-oxo-9H-xanthene-2-carboxylic acid [2]. Chlorinated derivatives, such as 6-chloro-5-methyl-9-oxo-9H-xanthene-4-acetic acid, undergo nucleophilic displacement with methoxide or dimethylamine to introduce alkoxy or amino groups [2].
Cyanation typically employs metal-catalyzed reactions (e.g., Rosenmund-von Braun) to introduce nitrile groups. While direct cyanation of xanthene is less common, precursor-based approaches—such as the use of 9-cyanoperbitol—enable efficient access to xanthene-9-carboxylic acid via hydrolysis [1]. The nitrile group’s strong electron-withdrawing character facilitates hydrolysis under basic conditions, avoiding side reactions.
Irritant